An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyloxy-5-bromobenzylbromide, a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related molecules and established chemical principles to offer a robust profile.
Chemical Structure and Properties
2-Benzyloxy-5-bromobenzylbromide is a disubstituted toluene derivative. Its structure features a benzyl ether group at the 2-position, a bromine atom at the 5-position, and a bromomethyl group at the 1-position of the benzene ring.
Molecular Formula: C₁₄H₁₂Br₂O
** IUPAC Name:** 1-(Benzyloxy)-4-bromo-2-(bromomethyl)benzene
CAS Number: Not assigned.
The physicochemical properties of 2-Benzyloxy-5-bromobenzylbromide can be inferred from its constituent parts and related known compounds. The benzyloxy group increases lipophilicity, while the two bromine atoms contribute to a higher molecular weight and potential for further functionalization through nucleophilic substitution or coupling reactions.
Table 1: Physicochemical Properties of 2-Benzyloxy-5-bromobenzylbromide and Related Compounds
| Property | 2-Benzyloxy-5-bromobenzylbromide (Predicted) | 5-Benzyloxy-2-bromotoluene[1] | 2-Bromobenzyl bromide[2][3] |
| Molecular Weight | 356.05 g/mol | 277.15 g/mol | 249.93 g/mol |
| Molecular Formula | C₁₄H₁₂Br₂O | C₁₄H₁₃BrO | C₇H₆Br₂ |
| Physical State | Likely a solid at room temperature | - | Solid |
| Melting Point | - | - | 29-32 °C[3] |
| Boiling Point | - | - | 129 °C at 19 mmHg[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | - | Soluble in dioxane. Insoluble in water.[3] |
Synthesis of 2-Benzyloxy-5-bromobenzylbromide: A Proposed Experimental Protocol
A plausible and efficient method for the synthesis of 2-Benzyloxy-5-bromobenzylbromide is the free-radical bromination of the benzylic methyl group of a suitable precursor, 5-Benzyloxy-2-bromotoluene.[4] This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under anhydrous conditions and often with photochemical initiation.[4]
Reaction Scheme:
Caption: Proposed synthesis of 2-Benzyloxy-5-bromobenzylbromide.
Detailed Methodology:
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Benzyloxy-2-bromotoluene (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02-0.05 equivalents) to the solution.
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Reaction Initiation: The reaction mixture is heated to reflux. For reactions that are sluggish, initiation with a UV lamp can be employed.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Reactivity and Potential Applications
The primary site of reactivity in 2-Benzyloxy-5-bromobenzylbromide is the benzylic bromide. This functional group is an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.
Potential Reactions:
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Ether and Ester Formation: Reaction with alcohols or carboxylates in the presence of a non-nucleophilic base will yield the corresponding ethers and esters.
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Amine Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.
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Cyanide Displacement: Reaction with cyanide salts (e.g., NaCN or KCN) will produce the corresponding nitrile, which can be a precursor for carboxylic acids, amines, and amides.
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Organometallic Coupling Reactions: The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.
These reactive properties make 2-Benzyloxy-5-bromobenzylbromide a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials with specific electronic or optical properties.
Caption: Reactivity profile of 2-Benzyloxy-5-bromobenzylbromide.
Safety and Handling
Benzyl bromides are generally classified as lachrymators and skin and respiratory tract irritants.[2][5][6] Therefore, 2-Benzyloxy-5-bromobenzylbromide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[6] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Table 2: GHS Hazard Statements for Structurally Similar Compounds
| Compound | GHS Hazard Statements |
| 2-Bromobenzyl bromide | H314: Causes severe skin burns and eye damage. |
| Benzyl bromide | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
| 2-(Benzyloxy)-5-bromobenzoic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |
Conclusion
References
- 1. PubChemLite - 5-benzyloxy-2-bromotoluene (C14H13BrO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromobenzyl bromide | 3433-80-5 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Benzyloxy)-5-bromobenzoic acid | C14H11BrO3 | CID 2461357 - PubChem [pubchem.ncbi.nlm.nih.gov]
